3-Methylpentanoate

Enzyme kinetics Acyl-CoA synthetase Substrate specificity

3-Methylpentanoate (3-methylvalerate), a C6 branched-chain fatty acid derivative, is characterized by a methyl group at the β-position relative to the carboxyl group. This structural feature confers distinct physicochemical properties including a log P of approximately 1.51–1.65 and a pKa of 4.766–5.086, which directly influence membrane permeability, ionization state at physiological pH, and metabolic handling compared to linear or alternatively branched analogs.

Molecular Formula C6H11O2-
Molecular Weight 115.15 g/mol
Cat. No. B1260497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpentanoate
Synonyms3-methylvalerate
3-methylvaleric acid
Molecular FormulaC6H11O2-
Molecular Weight115.15 g/mol
Structural Identifiers
SMILESCCC(C)CC(=O)[O-]
InChIInChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1
InChIKeyIGIDLTISMCAULB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylpentanoate: A Branched-Chain Fatty Acid Scaffold for Scientific Procurement and Differential Selection


3-Methylpentanoate (3-methylvalerate), a C6 branched-chain fatty acid derivative, is characterized by a methyl group at the β-position relative to the carboxyl group. This structural feature confers distinct physicochemical properties including a log P of approximately 1.51–1.65 and a pKa of 4.766–5.086, which directly influence membrane permeability, ionization state at physiological pH, and metabolic handling compared to linear or alternatively branched analogs [1] [2] [3]. The compound exists in both racemic and enantiopure forms (R- and S-3-methylpentanoate), with stereochemistry critically impacting enzyme recognition, odor perception, and synthetic utility in asymmetric synthesis . These baseline characteristics establish 3-methylpentanoate as a specific molecular entity whose procurement decisions must be guided by quantitative evidence of differential performance rather than class-level assumptions about branched-chain fatty acids.

Why 3-Methylpentanoate Cannot Be Generically Substituted: Evidence-Based Differential Selection Criteria


Branched-chain fatty acids and their esters are not functionally interchangeable despite sharing the same molecular formula or similar carbon backbones. The precise position of the methyl branch on the pentanoate chain—whether at C2, C3, or C4—produces substantially divergent enzyme recognition profiles, inhibitory activities, physicochemical parameters, and organoleptic properties [1]. For instance, 3-methylpentanoate exhibits a unique inhibition profile against fatty acid synthetase (Ki = 3.45 mM) that differs markedly from the 4-methyl analog (Ki = 930 μM) and the 2-methyl analog (no inhibition) [2]. Similarly, methyl 3-methylpentanoate is identified as the character-impact odorant of snake fruit aroma, a sensory property not replicated by methyl 2-methylpentanoate or ethyl 4-methylpentanoate in coffee flavor applications [3] [4]. These quantitative differences across enzyme kinetics, olfactory thresholds, metabolic stability, and synthetic accessibility mean that substituting one branched-chain analog for another—even within the same nominal compound class—introduces scientifically verifiable and often unacceptable variance in experimental outcomes or product performance.

3-Methylpentanoate: Quantitative Evidence for Differential Scientific and Procurement Decisions


Enzyme Substrate Kinetics: 3-Methylpentanoate Exhibits Wild-Type kcat of 0.35 s⁻¹ and KM of 27.3 μM for Acyl-CoA Synthetase

In enzyme-catalyzed reactions, 3-methylpentanoate serves as a substrate for acyl-CoA synthetase, converting ATP and 3-methylpentanoate to ADP and 3-methylpentanoyl phosphate. The wild-type enzyme displays a kcat (turnover number) of 0.35 s⁻¹ and a KM of 27.3 μM at pH 7.5 and 37°C [1]. These kinetic parameters provide a quantitative baseline for comparing enzyme efficiency across different branched-chain substrates and for engineering mutant enzymes with altered substrate preferences. Notably, the T324V mutant enzyme increases kcat to 3.9 s⁻¹ (an 11-fold enhancement) while the T324G mutant dramatically reduces KM to 0.04 μM (a 682-fold increase in apparent affinity) [2].

Enzyme kinetics Acyl-CoA synthetase Substrate specificity Biocatalysis

Fatty Acid Synthetase Inhibition: 3-Methylpentanoate Derivative Shows 3.7-Fold Lower Inhibitory Potency Than 4-Methyl Analog (Ki 3.45 mM vs 930 μM)

The 2-oxo derivative of 3-methylpentanoate (2-oxo-3-methylpentanoate) competitively inhibits fatty acid synthetase with respect to acetyl-CoA, exhibiting a Ki of approximately 3.45 mM in rat brain homogenates [1]. In direct head-to-head comparison, the 4-methyl analog (2-oxo-4-methylpentanoate) demonstrates a Ki of approximately 930 μM, indicating 3.7-fold greater inhibitory potency [2]. Critically, the 2-methyl analog (2-oxo-3-methylbutanoate) shows no detectable inhibition of fatty acid synthetase under identical assay conditions [3]. This differential inhibition profile across the three branched-chain 2-oxo acids—all derived from branched-chain amino acid metabolism—demonstrates that the precise position of the methyl branch dictates enzyme recognition and biological activity.

Fatty acid synthesis Enzyme inhibition Metabolic regulation Neurochemistry

Citrate Synthase Selectivity: 3-Methylpentanoate Derivative Shows No Inhibition, While 4-Methyl and 2-Methyl Analogs Exhibit Competitive Inhibition (Ki 7.2 mM and 14.9 mM)

In a direct comparative study of three branched-chain 2-oxo acids, 2-oxo-3-methylpentanoate showed no inhibition of citrate synthase activity, whereas the 4-methyl analog (2-oxo-4-methylpentanoate) exhibited competitive inhibition with a Ki of approximately 7.2 mM, and the 2-methyl analog (2-oxo-3-methylbutanoate) showed a Ki of approximately 14.9 mM [1]. This stark selectivity—complete lack of inhibition for the 3-methyl derivative versus measurable inhibition for both the 2-methyl and 4-methyl analogs—underscores the critical importance of methyl branch position in determining enzyme-ligand interactions at the acetyl-CoA binding site.

Citrate synthase TCA cycle Enzyme selectivity Mitochondrial metabolism

Odor Impact Characterization: Methyl 3-Methylpentanoate as the Definitive Character-Impact Odorant of Snake Fruit Aroma, Not Replicated by Other Methyl-Branched Esters

GC-olfactometry analysis of snake fruit (Salacca zalacca) volatiles identified methyl 3-methylpentanoate as the character-impact odorant responsible for typical snake fruit aroma, a sensory designation indicating that this single compound imparts the uniquely recognizable olfactory signature of the fruit [1]. In contrast, methyl 3-methyl-2-butenoate and methyl 3-methyl-2-pentenoate contributed distinct but different odor notes (overripe fruity/ethereal and strong green/woody, respectively), while 3-methylpentanoic acid itself was associated with the fruit's sweaty odor note [2]. This precise odor-activity relationship is not observed with the 2-methyl analog methyl 2-methylpentanoate, which is instead patented for coffee flavor improvement applications [3].

Flavor chemistry Gas chromatography-olfactometry Sensory analysis Natural product characterization

Physicochemical Differentiation: 3-Methylpentanoic Acid Exhibits Log P of 1.51–1.65 and pKa of 4.766, Distinct from Linear Pentanoic Acid (Valeric Acid) Log P ~1.39 and pKa ~4.84

3-Methylpentanoic acid exhibits a calculated Log P ranging from 1.51 to 1.65 and a pKa of 4.766–5.086, depending on the computational method and experimental conditions [1] [2]. In comparison, linear pentanoic acid (valeric acid) has a reported Log P of approximately 1.39 and pKa of 4.84 [3]. The methyl branch at C3 increases lipophilicity by ~0.12–0.26 Log P units while minimally affecting acidity, a subtle but meaningful difference that influences membrane permeability, plasma protein binding, and tissue distribution. Additionally, the LogD at pH 7.4 is -0.64, indicating the compound exists predominantly in its ionized carboxylate form at physiological pH, which has implications for cellular uptake and blood-brain barrier penetration [4].

Physicochemical properties Lipophilicity Drug design ADME prediction

Synthetic Yield Optimization: 3-Methylpentanoic Acid Synthesis Achieves 62–65% Yield via Sec-Butylmalonate Route; Menthyl Ester Derivative Reaches 73.5% Yield Under Optimized Conditions

The synthesis of 3-methylpentanoic acid via saponification and decarboxylation of sec-butylmalonic acid diethyl ester proceeds with a reported yield of 62–65% following optimization of reaction conditions . Further derivatization to menthyl 3-methylpentanoate—a novel cigarette essence compound—achieves an optimized yield of 73.5% using a 1.5:1 molar ratio of 3-methylpentanoic acid to menthol, p-toluenesulfonic acid catalyst at 3% loading, benzene as water-removing agent, and reaction at 130°C for 5 hours [1]. For comparison, multienzymatic cascade synthesis of ethyl 4-hydroxy-3-methylpentanoate (a 4-substituted analog) achieves up to 78% overall yield with de >94% and ee >98% [2], indicating that enzymatic approaches to 3-methylpentanoate derivatives may offer competitive yields with superior stereoselectivity.

Organic synthesis Esterification Process optimization Tobacco flavor chemistry

High-Value Application Scenarios for 3-Methylpentanoate Based on Quantitative Evidence


Metabolic Disease Research: Selective Inhibition of Fatty Acid Synthetase Without Citrate Synthase Interference

Researchers investigating maple syrup urine disease (MSUD) pathophysiology or branched-chain fatty acid metabolism should select 2-oxo-3-methylpentanoate as a tool compound when the experimental objective requires selective inhibition of fatty acid synthetase (Ki = 3.45 mM) without confounding inhibition of citrate synthase (no inhibition detected) [1]. This selectivity profile contrasts with the 4-methyl analog, which inhibits both enzymes (fatty acid synthetase Ki = 930 μM; citrate synthase Ki = 7.2 mM), and the 2-methyl analog, which inhibits citrate synthase (Ki = 14.9 mM) but not fatty acid synthetase [2]. The clean selectivity of 3-methylpentanoate derivatives enables more precise interrogation of fatty acid synthesis pathways in neuronal tissues.

Flavor and Fragrance Formulation: Authentic Snake Fruit Aroma Reconstitution

Flavorists and fragrance chemists developing tropical fruit aroma compositions must procure methyl 3-methylpentanoate specifically for snake fruit (Salacca zalacca) reconstitution, as GC-olfactometry has definitively identified this ester as the character-impact odorant imparting the fruit's typical aroma signature [3]. Substitution with methyl 2-methylpentanoate—while both are methyl-branched pentanoate esters—would redirect the sensory profile toward coffee-like notes rather than snake fruit character [4]. The sensory impact is not transferable across branched-chain isomers, making precise compound identification essential for authentic natural product mimicry.

Enzyme Engineering and Biocatalysis: Substrate for Acyl-CoA Synthetase Mutant Characterization

Biocatalysis laboratories engineering acyl-CoA synthetase variants for altered substrate specificity require 3-methylpentanoate as a reference substrate with well-characterized wild-type kinetic parameters (kcat = 0.35 s⁻¹, KM = 27.3 μM at pH 7.5, 37°C) [5]. The availability of mutant enzyme data showing up to 11-fold kcat enhancement (T324V: 3.9 s⁻¹) and 682-fold KM reduction (T324G: 0.04 μM) makes 3-methylpentanoate a valuable probe for validating enzyme engineering outcomes and benchmarking new mutant constructs [6]. The compound's intermediate position in the substrate efficiency spectrum facilitates comparative analysis across a range of engineered variants.

Chiral Building Block for Asymmetric Synthesis and Prodrug Development

Medicinal chemistry groups developing stereochemically defined drug candidates should procure enantiopure (S)-3-methylpentanoic acid (CAS 1730-92-3) or (R)-3-methylpentanoic acid when the synthetic route requires a chiral carboxylic acid building block for asymmetric synthesis . The compound's branched-chain structure serves as a chiral auxiliary or metabolic stability enhancer in small molecule prodrugs and lipidic conjugates, with the stereocenter at C3 providing a handle for introducing molecular asymmetry that linear pentanoates cannot offer . The modestly increased lipophilicity (ΔLog P ≈ +0.2 relative to linear pentanoate) provides a quantifiable ADME tuning opportunity without substantially altering ionization behavior (ΔpKa ≈ -0.07) [7].

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